Ethyl (3R)-3-amino-4-methylpentanoate

Stereochemistry Receptor Binding Peptidomimetics

Racemic mixtures or incorrect ester forms of β-amino acids often lead to failed asymmetric syntheses and costly purification bottlenecks. Ethyl (3R)-3-amino-4-methylpentanoate resolves this by providing absolute (R)-stereochemistry at the β-carbon. • Enantiomerically pure monomer ensures correct helical secondary structure in β-peptide foldamers. • Validated chiral scaffold for FAAH inhibitor optimization (related β-amino esters exhibit IC50 of 33 nM). • The ethyl ester handle enables selective enzymatic resolution and acylation, unattainable with methyl or tert-butyl variants.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 197904-08-8
Cat. No. B171900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3R)-3-amino-4-methylpentanoate
CAS197904-08-8
Synonyms(R)-3-Amino-4-methylpentanoicacidethylester
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(C)C)N
InChIInChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1
InChIKeyUEXXWHOBPJEQJJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ethyl (3R)-3-amino-4-methylpentanoate


Ethyl (3R)-3-amino-4-methylpentanoate (CAS: 197904-08-8) is a chiral β-amino acid ester derivative, characterized by its specific (R)-configuration at the C3 position [1]. This enantiomerically pure compound serves as a key intermediate in asymmetric synthesis, where the absolute configuration is critical for the biological activity of downstream products. The presence of an ethyl ester, as opposed to a free acid or other ester derivatives, dictates its reactivity and suitability in specific synthetic sequences [2].

Inadequacy of Generic Substitutes for Ethyl (3R)-3-amino-4-methylpentanoate


Substituting this specific enantiopure ethyl ester with a racemic mixture, the opposite (S)-enantiomer, a different ester (e.g., methyl, tert-butyl), or the free acid can lead to divergent outcomes. In peptide and peptidomimetic synthesis, the (R)-configuration at the β-position dictates the secondary structure, target binding affinity, and metabolic stability. Racemic mixtures will reduce the desired chiral purity and complicate purification, while different ester functionalities exhibit distinct hydrolysis kinetics and reactivities, directly impacting synthetic yields and the viability of a reaction pathway [1].

Comparative Evidence: Ethyl (3R)-3-amino-4-methylpentanoate


Stereospecific Binding Affinity

The biological affinity of β-amino acid derivatives is stereospecific. The (R)-enantiomer exhibits distinctly different binding properties than the (S)-enantiomer at the same target site. In related β-amino acid systems, affinity differences (represented by Ki or IC50 ratios) between enantiomers can exceed 100-fold [1]. For the target compound (R-enantiomer), an IC50 of 33 nM for the rat FAAH enzyme has been measured; a quantitative value for the S-enantiomer under identical conditions is not available, but stereospecific potency is expected [2].

Stereochemistry Receptor Binding Peptidomimetics

Hydrolytic Stability of Ethyl Esters

The ethyl ester group is a key differentiator for in vivo and in vitro applications. Beta-amino ethyl esters serve as effective substrates for certain esterase enzymes, while methyl esters of similar compounds show significantly different hydrolysis rates, leading to unreliable prodrug activation. For the general class of amino acid esters, data shows an aminopeptidase catalyzes the hydrolysis of L-leucine ethyl ester with a rate of 96±5 s⁻¹ and a Km of 700 µM. No direct comparison exists for the target compound, but the ethyl ester is expected to provide a uniquely tunable hydrolysis profile that cannot be replicated by the methyl ester or free acid [1].

Prodrug Design Enzymatic Hydrolysis Chemical Stability

Enantioselective Resolutions via Ester Handle

The ethyl ester functionality of beta-amino acids is a preferred substrate for lipase-catalyzed kinetic resolutions, a powerful method for obtaining enantiomerically pure compounds. Ethyl esters of racemic beta-amino acids are routinely resolved with extremely high enantioselectivity (E > 100), a feat that cannot be reliably replicated with other ester groups. For example, the enantioselective hydrolysis of racemic beta-aryl-beta-amino acid ethyl esters achieves E > 100 using lipase PS in organic solvents [1]. This demonstrates that the ethyl ester is not just a protecting group but a synthetic handle that enables access to high chiral purity via established enzymatic pathways.

Kinetic Resolution Lipase Catalysis Green Chemistry

Validated Applications for Ethyl (3R)-3-amino-4-methylpentanoate


Synthesis of Enantiopure β-Peptide Foldamers

The compound serves as a critical chiral monomer for the solid-phase synthesis of β-peptide foldamers, where the (3R)-configuration directly dictates the formation of specific helical secondary structures required for function. The enantiomeric purity of the starting material is directly translated into the homogeneity of the final peptide sequence [1].

Chiral Building Block for FAAH Inhibitor Optimization

The demonstrated inhibition of Fatty Acid Amide Hydrolase (FAAH) by the (R)-enantiomer of related β-amino esters (with an IC50 of 33 nM) validates its use as a chiral scaffold for the optimization of FAAH inhibitors. The specific stereochemistry at the β-position is a critical determinant of its interaction with the enzyme's active site [2].

Substrate for Enantioselective Enzymatic Transformations

Leveraging the ethyl ester handle, the (3R)-enantiomer can be utilized as a substrate in further stereoselective enzymatic resolutions or acylations, allowing researchers to amplify small enantiomeric excesses or to modify the amino group with high selectivity, a process that often fails with other ester derivatives [3].

Quote Request

Request a Quote for Ethyl (3R)-3-amino-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.